N-(4-amino-3-nitrophenyl)-6-oxopiperidine-2-carboxamide
Description
N-(4-amino-3-nitrophenyl)-6-oxopiperidine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a nitro group, and a piperidine ring. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Properties
IUPAC Name |
N-(4-amino-3-nitrophenyl)-6-oxopiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c13-8-5-4-7(6-10(8)16(19)20)14-12(18)9-2-1-3-11(17)15-9/h4-6,9H,1-3,13H2,(H,14,18)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWBYJBBBDERIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)C(=O)NC2=CC(=C(C=C2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-3-nitrophenyl)-6-oxopiperidine-2-carboxamide typically involves multiple steps, starting with the preparation of the 4-amino-3-nitrophenyl precursor. This precursor can be synthesized through nitration of 4-aminophenol, followed by reduction to introduce the amino group. The subsequent steps involve the formation of the piperidine ring and the attachment of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity. The use of advanced techniques such as liquid chromatography and mass spectrometry can help in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-3-nitrophenyl)-6-oxopiperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of diamino derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions include nitroso derivatives, diamino derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-amino-3-nitrophenyl)-6-oxopiperidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s functional groups make it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-amino-3-nitrophenyl)-6-oxopiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The piperidine ring provides structural stability and can enhance the compound’s overall bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-nitrophenylboronic acid pinacol ester
- 4-Amino-3-nitrophenylboronic acid
- 4-Amino-3-nitrophenol
Uniqueness
N-(4-amino-3-nitrophenyl)-6-oxopiperidine-2-carboxamide stands out due to its unique combination of functional groups and the presence of the piperidine ring. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced versatility in chemical reactions and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
